Product packaging for 1,1-Difluoro-8-azaspiro[4.5]decane(Cat. No.:CAS No. 1357354-36-9)

1,1-Difluoro-8-azaspiro[4.5]decane

Cat. No.: B2843512
CAS No.: 1357354-36-9
M. Wt: 175.223
InChI Key: RHMWCGXVVMSJLA-UHFFFAOYSA-N
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Description

1,1-Difluoro-8-azaspiro[4.5]decane (CAS 1357354-36-9) is a high-purity, spirocyclic chemical building block of interest in advanced research and development. With the molecular formula C9H15F2N and a molecular weight of 175.22 g/mol, this compound features a unique 8-azaspiro[4.5]decane scaffold substituted with two fluorine atoms at the 1-position . The incorporation of gem-difluoro groups into organic molecules is a established strategy in medicinal and agrochemistry, as these groups can significantly influence a compound's electronic properties, metabolic stability, and lipophilicity . This makes this compound a valuable intermediate for the synthesis of more complex, fluorinated molecules. While specific bioactivity data for this exact molecule may be limited, its structural features are highly relevant. Spirocyclic scaffolds and difluoroalkyl groups are commonly found in active pharmaceutical ingredients and agrochemicals due to their ability to modulate biological activity . Furthermore, structurally similar difluoroalkylated spirocyclic compounds are being investigated in cutting-edge research areas, including as key components in developing novel positron emission tomography (PET) radiotracers for imaging enzymes like inducible nitric oxide synthase (iNOS) in neuroinflammation . Researchers can utilize this compound as a versatile synthon in copper-catalyzed difluoroalkylation reactions, which are powerful methods for constructing valuable fluorinated heterocycles through radical addition/cyclization cascades . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15F2N B2843512 1,1-Difluoro-8-azaspiro[4.5]decane CAS No. 1357354-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N/c10-9(11)3-1-2-8(9)4-6-12-7-5-8/h12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMWCGXVVMSJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 1,1 Difluoro 8 Azaspiro 4.5 Decane Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Spirocycles (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular architecture. nih.gov

¹H NMR: The proton NMR spectrum of an 8-azaspiro[4.5]decane core reveals characteristic signals for the protons on both the piperidine (B6355638) and the cyclopentane (B165970) rings. The protons on the carbons adjacent to the nitrogen atom in the piperidine ring typically appear as multiplets in the δ 2.5-3.5 ppm region. The remaining methylene (B1212753) protons of the piperidine and the cyclopentane rings resonate as complex multiplets in the δ 1.5-2.5 ppm range. In N-substituted analogs, the nature and position of the substituent will further influence the chemical shifts of adjacent protons.

¹³C NMR: The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. A key feature in azaspiro[4.5]decanes is the signal for the quaternary spiro carbon, which typically appears between δ 70 and 110 ppm, depending on the substituents. mdpi.com The carbon atoms bonded to the nitrogen (C-7 and C-9) are also readily identified. In 1,1-difluoro analogs, the carbon atom bearing the two fluorine atoms (C-1) exhibits a characteristic triplet in the proton-decoupled spectrum due to strong one-bond carbon-fluorine coupling (¹JCF), with coupling constants often exceeding 200 Hz. jeolusa.com

¹⁹F NMR: ¹⁹F NMR is exceptionally sensitive and provides a wide chemical shift dispersion, making it ideal for studying fluorinated compounds. ed.ac.uk For a 1,1-difluoro moiety, a single resonance is typically expected, as the two fluorine atoms are chemically equivalent, unless rendered diastereotopic by a chiral center elsewhere in the molecule. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. Furthermore, long-range couplings between fluorine and protons (JHF) or carbons (JFC) are often observed, providing valuable information for confirming the connectivity of the fluorinated fragment within the molecule. nih.gov Two-dimensional correlation experiments like HMBC can link ¹⁹F resonances to specific ¹³C atoms, confirming the position of fluorination. ed.ac.uk

NucleusTypical Chemical Shift (δ, ppm)Key Features and Couplings
¹H1.5 - 2.5 (Cyclopentane & Piperidine CH₂) 2.5 - 3.5 (Piperidine CH₂-N)Complex multiplets due to overlapping signals. Coupling with ¹⁹F (²JHF, ³JHF) can further split signals.
¹³C20 - 45 (Cyclopentane & Piperidine CH₂) 45 - 60 (Piperidine CH₂-N) 70 - 110 (Spiro-C) ~115 (t, JCF ≈ 275 Hz) (CF₂)The C-F₂ carbon appears as a triplet with a large coupling constant. The spiro carbon is a key diagnostic signal. mdpi.combeilstein-journals.org
¹⁹F-70 to -120Sensitive to substitution. Shows coupling to adjacent protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF).

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements.

For 1,1-Difluoro-8-azaspiro[4.5]decane and its analogs, ESI-MS typically shows a prominent signal corresponding to the protonated molecule, [M+H]⁺. tandfonline.com The measured mass-to-charge ratio (m/z) of this ion can be determined with high precision, allowing for the confirmation of the molecular formula. For example, the predicted accurate mass for the [M+H]⁺ ion of C₉H₁₅F₂N is 176.1245. uni.lu The presence of fluorine does not result in a characteristic isotopic pattern like chlorine or bromine, but the exact mass measurement is definitive. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic neutral losses or fragment ions corresponding to the spirocyclic core.

Compound AnalogMolecular FormulaIonCalculated m/zFound m/zReference
2-Methyl-7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decaneC₂₀H₂₄NO₂[M+H]⁺310.18310.20 tandfonline.com
7,9-Bis(4-fluorophenyl)-2,6-dimethyl-1,4-dioxa-8-azaspiro[4.5]decaneC₂₁H₂₄F₂NO₂[M+H]⁺360.18360.20 tandfonline.com
4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-oneC₁₅H₁₈FNOS[M]⁺279.37279.30 mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent bands would be the C-H stretching vibrations of the methylene groups in the spirocyclic system, typically appearing in the 2850-2960 cm⁻¹ region. mdpi.com If the nitrogen atom is unsubstituted, a characteristic N-H stretching band would be observed around 3300-3500 cm⁻¹. tandfonline.com The most diagnostic bands for this specific compound would be the C-F stretching vibrations, which are strong and typically occur in the 1000-1200 cm⁻¹ region. tandfonline.com The presence of other functional groups in analogs, such as carbonyls (C=O) in dione (B5365651) derivatives (around 1680-1750 cm⁻¹) or aromatic rings, would give rise to their own characteristic absorption bands. mdpi.comacs.org

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference
N-H StretchSecondary Amine3300 - 3500 tandfonline.com
C-H StretchAliphatic (CH₂)2850 - 2960 mdpi.com
C=O StretchKetone/Imide1670 - 1750 mdpi.comacs.org
C-F StretchAlkyl Fluoride (B91410)1000 - 1200 tandfonline.com

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and the conformation of the fused ring system. thieme-connect.com

For an azaspiro[4.5]decane derivative, X-ray analysis would confirm the spirocyclic nature of the core and define the relative stereochemistry of all substituents. thieme-connect.com It would reveal the chair or boat conformation of the piperidine ring and the envelope or twist conformation of the cyclopentane ring. This information is crucial for understanding how the molecule occupies three-dimensional space, which is a key determinant of its interaction with biological targets. Although obtaining suitable crystals can be a challenge, the resulting structural data is considered definitive proof of structure. acs.org

Structural ParameterInformation Provided
Crystal System & Space GroupDefines the symmetry and packing of molecules in the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the dimensions of the basic repeating unit of the crystal.
Atomic Coordinates (x, y, z)Defines the precise position of every non-hydrogen atom in 3D space.
Bond Lengths & AnglesOffers exact measurements of all covalent bonds and the angles between them.
Torsional AnglesDescribes the conformation of the rings (e.g., chair, boat) and the orientation of substituents.

Computational Studies and Theoretical Insights into 1,1 Difluoro 8 Azaspiro 4.5 Decane

Quantum Chemical Calculations for Electronic Structure Analysis

In a similar six-membered ring system, 1,1-difluoro-1-silacyclohexane, DFT calculations at the B3LYP/cc-pVTZ level were used to compute vibrational modes and confirm its stable chair conformation. nih.gov Such calculations for 1,1-Difluoro-8-azaspiro[4.5]decane would likewise elucidate its infrared and Raman spectra, providing a theoretical fingerprint of the molecule. The electron-withdrawing nature of the fluorine atoms can also enhance the stability of the compound against electrophilic attack.

Table 1: Predicted Electronic Properties of Related Spiro Compounds This table presents theoretically predicted electronic data for analogous compounds to illustrate the impact of fluorination. Data for the specific title compound is not publicly available.

CompoundPredicted Dipole Moment (Debye)MethodologyReference
3,4-Difluoro-4'-[...]benzophenone~2.1 DNot Specified
8-Azaspiro[4.5]decaneNot AvailableNot Available nih.gov

Conformational Analysis of the Spiro[4.5]decane Ring System

The three-dimensional shape of this compound is critical to its function and is determined by the conformational preferences of its two constituent rings. The spiro[4.5]decane system consists of a six-membered piperidine (B6355638) ring and a five-membered cyclopentane (B165970) ring joined by a single spiro carbon.

The piperidine ring typically adopts a stable chair-like conformation to minimize steric strain. However, the substitution pattern can influence this preference. For instance, computational studies on related spirocyclic piperidines have shown that some tetrasubstituted derivatives prefer a boat conformation to reduce unfavorable interactions between substituents. rsc.org This finding was confirmed through both DFT studies and X-ray crystallography. rsc.org

The cyclopentane ring is more flexible, typically adopting an envelope or twist conformation. In the case of this compound, the presence of the gem-difluoro group at the C1 position will significantly influence the puckering of the cyclopentane ring. The steric bulk and electrostatic interactions of the fluorine atoms will dictate the most stable conformation. In similar systems, like 1,4-dioxa-8-azaspiro[4.5]decane derivatives, the piperidine ring maintains a chair configuration while the other ring puckers into an envelope conformation. The analysis of vicinal and geminal coupling constants from NMR spectroscopy, combined with NOESY data, can experimentally confirm these conformational preferences. tandfonline.com

Table 2: Conformational Details of the Azaspiro[4.5]decane Scaffold This table summarizes common conformational features observed in related azaspiro[4.5]decane structures.

Ring SystemPreferred ConformationKey Influencing FactorsReference
PiperidineChair-likeMinimization of torsional and steric strain.
Piperidine (Tetrasubstituted)BoatAvoidance of unfavorable substituent interactions. rsc.org
CyclopentaneEnvelope or TwistFlexibility of the five-membered ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of this compound over time. These simulations can reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological target like a protein.

For various derivatives of the 8-azaspiro[4.5]decane scaffold, MD simulations have been successfully applied. For example, in a study of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, MD simulations were used to confirm that the compound could logically fit and remain stable within the binding pocket of the δ-opioid receptor. nih.govnih.gov Similarly, MD simulations of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates were conducted for 100 nanoseconds to investigate the stability and intermolecular interactions with a target protein. researchgate.net These studies highlight how MD can be used to understand the dynamic nature of the ligand-receptor complex, which is crucial for drug design.

An MD simulation of this compound would provide insights into the flexibility of the ring systems, the rotational barriers of substituent groups, and the stability of its different conformational states. This information is vital for predicting how the molecule will behave in a biological system.

Computational Prediction of Molecular Descriptors Relevant to Medicinal Chemistry Research

Computational methods are widely used to predict molecular descriptors that are essential for medicinal chemistry. e-bookshelf.de These descriptors quantify the physicochemical properties of a molecule and help predict its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential as a drug candidate.

For spirocyclic compounds, increasing the fraction of sp3-hybridized carbon atoms (Fsp3 character) has been shown to correlate with advantageous physicochemical properties, such as lower lipophilicity (logP) and better solubility. acs.org The introduction of fluorine atoms can significantly alter these properties. While often increasing lipophilicity, strategic fluorination can also improve metabolic stability and binding affinity.

Key molecular descriptors for this compound would include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.

Topological Polar Surface Area (TPSA): Predicts the molecule's ability to permeate cell membranes.

Molecular Weight (MW): Influences diffusion and transport properties.

Hydrogen Bond Donors and Acceptors: Key determinants of binding interactions with biological targets.

Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule.

While experimental data for the title compound is scarce, predicted values for a closely related isomer, 2,2-difluoro-8-azaspiro[4.5]decane, are available and provide a useful reference point. uni.lu

Table 3: Predicted Molecular Descriptors for a this compound Isomer Data for 2,2-difluoro-8-azaspiro[4.5]decane, an isomer of the title compound. These values are computationally predicted.

DescriptorPredicted ValueSignificance in Medicinal ChemistryReference
Molecular FormulaC9H15F2NBasic atomic composition uni.lu
Monoisotopic Mass175.11725 DaPrecise mass for mass spectrometry uni.lu
XlogP1.9Lipophilicity and membrane permeability uni.lu
Predicted CCS ([M+H]+)138.4 ŲIon mobility and shape in mass spectrometry uni.lu

Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research

1,1-Difluoro-8-azaspiro[4.5]decane as a Key Scaffold in Drug Discovery Programs

The this compound scaffold is recognized as a privileged building block in drug discovery, valued for its ability to introduce desirable physicochemical properties into potential drug candidates. cymitquimica.comcymitquimica.com The spirocyclic system imparts a rigid, three-dimensional conformation, which can lead to higher binding affinity and selectivity for biological targets by occupying specific pockets in protein binding sites. The incorporation of the gem-difluoro group at the C1 position further modulates properties such as metabolic stability, lipophilicity, and membrane permeability.

This scaffold has been incorporated into molecules targeting a diverse range of biological systems. For instance, derivatives of the closely related 8-azaspiro[4.5]decane have been synthesized and evaluated for activity as selective α1d-adrenergic receptor antagonists. acs.org Other fluorinated azaspiro[4.5]decane derivatives have been investigated for positron emission tomography (PET) imaging of inducible nitric oxide synthase (iNOS) and as ligands for sigma-1 receptors, highlighting the versatility of this structural framework. nih.govnih.govnih.gov The inherent properties of the difluorinated spirocycle make it an attractive starting point for developing new chemical entities across various therapeutic areas, including oncology and neurodegenerative diseases. google.comgoogle.com

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating Difluorinated Azaspiro[4.5]decane Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. wikipedia.orgnih.gov These fragments, typically with a molecular weight of less than 300 Da, can explore chemical space more efficiently than larger molecules used in high-throughput screening (HTS). wikipedia.orgyoutube.com The difluorinated azaspiro[4.5]decane core is an ideal candidate for inclusion in fragment libraries due to its conformational rigidity, three-dimensionality, and the presence of the fluorine atoms which can form unique interactions with protein targets. nih.gov

The FBDD process allows for the systematic construction of highly potent and selective drug candidates from initial low-affinity hits. nih.govnih.gov This approach has gained significant traction in both academic and industrial research, offering an effective pathway to novel therapeutics. nih.govyoutube.com

Due to the weak binding affinities of fragments, their detection requires highly sensitive biophysical methods rather than traditional high-concentration biochemical assays. whiterose.ac.uk Several techniques are routinely employed to identify and characterize the binding of fragments like difluorinated azaspiro[4.5]decanes to their protein targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone of FBDD. Ligand-observe methods, such as saturation transfer difference (STD-NMR) and WaterLOGSY, can detect the binding of a fragment to a high-molecular-weight target protein. researchgate.net Protein-observe methods, like 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, monitor chemical shift perturbations in the protein's spectrum upon fragment binding, providing information on the binding site.

X-ray Crystallography : This technique provides high-resolution, three-dimensional structural information about how a fragment binds to its target. researchgate.net By soaking crystals of the target protein with a solution containing the fragment, a detailed map of the binding interactions can be obtained, which is invaluable for guiding the subsequent elaboration of the fragment. researchgate.netcreative-biostructure.com

Other Biophysical Methods : Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) are also widely used. creative-biostructure.com These methods can confirm hits from primary screens and provide quantitative data on binding affinity (K_d), thermodynamics, and stoichiometry. youtube.comcreative-biostructure.com Often, two or more orthogonal techniques are used to validate hits and eliminate false positives. creative-biostructure.com

The table below summarizes common biophysical techniques used in FBDD.

TechniqueInformation ProvidedTypical Affinity RangeThroughput
NMR Spectroscopy Binding confirmation, binding site, structural detailsμM to mMLow to Medium
X-ray Crystallography High-resolution 3D structure of binding modeμM to mMLow
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off), affinity (K_d)nM to mMMedium
Isothermal Titration Calorimetry (ITC) Binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)nM to μMLow
Thermal Shift Assay (TSA) Target engagement, stabilization upon bindingμM to mMHigh
Mass Spectrometry (MS) Binding confirmation, stoichiometrynM to μMMedium

Fragment Elaboration and Growth Strategies

Once a fragment hit, such as a this compound derivative, is identified and its binding mode is confirmed, the next step is to increase its potency and selectivity. This is achieved through several elaboration strategies:

Fragment Growing : This strategy involves adding chemical functionality to the fragment core to engage with adjacent pockets in the protein's binding site. core.ac.uk For the azaspiro[4.5]decane scaffold, this could involve functionalizing the nitrogen atom or other positions on the carbocyclic ring to introduce new interactions and improve affinity.

Fragment Linking : If two different fragments are found to bind in adjacent sites, they can be chemically linked together. The resulting larger molecule often exhibits a binding affinity that is significantly greater than the sum of the individual fragment affinities.

Fragment Merging : This involves combining the structural features of two or more overlapping fragments that bind in the same region into a single, novel chemical entity.

These optimization processes are often guided by structural data from X-ray crystallography or NMR, allowing for a rational, structure-based design approach. youtube.com The goal is to develop the initial low-affinity fragment into a high-affinity, drug-like lead compound. chemrxiv.org

The introduction of fluorine atoms into drug candidates can profoundly influence their molecular properties and binding interactions. acs.org The gem-difluoro group in this compound is particularly significant for several reasons:

Modulation of pKa : The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the nearby nitrogen atom in the 8-azaspiro[4.5]decane ring system. This can alter the charge state of the molecule at physiological pH, impacting its interaction with the target and its pharmacokinetic properties.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.

Conformational Effects : The presence of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target protein.

Unique Binding Interactions : Fluorine can participate in non-covalent interactions that are distinct from those of hydrogen. These include dipole-dipole interactions, hydrogen bonds with C-H donors, and interactions with backbone amides. researchgate.net In some cases, fluorine can act as a "super-hydrophobe," participating in favorable interactions within hydrophobic pockets. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. scirp.org For derivatives of this compound, SAR studies involve systematically altering different parts of the molecule—such as substituents on the nitrogen atom or the carbocyclic ring—and measuring the resulting impact on binding affinity and functional activity at a given target. acs.orgresearchgate.net

This empirical approach, often guided by computational modeling and structural biology, helps to identify the key chemical features responsible for a molecule's potency and selectivity. nih.gov For example, research on related fluoro-azaspiro[4.5]decane diones as α1-adrenergic receptor antagonists revealed that the position and number of fluorine atoms on an attached phenylpiperazine moiety significantly influenced both binding affinity and selectivity for the α1d subtype over other receptors. acs.org

From SAR studies on azaspiro[4.5]decane derivatives, several design principles have emerged for fine-tuning ligand affinity and selectivity. acs.orgresearchgate.net

Exploiting the Spirocyclic Core : The rigid, 3D nature of the spiro-scaffold is a key asset. Modifications should aim to position functional groups in precise vectors to maximize interactions with the target protein while avoiding steric clashes.

Nitrogen Substitution : The nitrogen atom of the azaspirocycle is a common point for modification. Attaching different linkers and aromatic groups allows for the exploration of various sub-pockets within the target's binding site. The choice of linker length and rigidity can be critical for achieving optimal affinity.

Leveraging Fluorine Effects : As discussed, the gem-difluoro group is not merely a passive element. Its electronic influence on the scaffold and its potential for direct interaction with the target can be strategically exploited. For instance, in a series of α1-adrenergic receptor antagonists, trifluorophenyl substitution led to a desirable decrease in affinity for off-target serotonin (B10506) and dopamine (B1211576) receptors. acs.org

Stereochemistry : For chiral derivatives, the stereochemistry can be crucial for selective recognition by the receptor. It is common for enantiomers to exhibit significantly different affinities and functional activities at a given target, a phenomenon known as eudismic ratio. researchgate.net

The following table presents SAR data for a series of fluorinated 8-azaspiro[4.5]decane-7,9-dione derivatives, illustrating the impact of fluorine substitution on receptor binding affinity. acs.org

CompoundSubstitution Patternα1d-AR Affinity (Ki, nM)Selectivity (vs. α1a)Selectivity (vs. 5-HT1a)
8 2,4-Difluorophenyl10.91011
9 3,4-Difluorophenyl11.21612
10 2,5-Difluorophenyl5.32924
11 2,4,5-Trifluorophenyl4.83838

This data demonstrates that subtle changes in the fluorine substitution pattern on the phenylpiperazine moiety can significantly modulate both the affinity for the target receptor (α1d-AR) and the selectivity against other receptors. acs.org Such findings are critical for designing ligands with improved therapeutic profiles.

Impact of Spirocyclic Conformation on Ligand-Target Interactions

The rigid, three-dimensional structure of the azaspiro[4.5]decane core, further influenced by the presence of gem-difluoro substituents, plays a pivotal role in shaping ligand-target interactions. Spirocycles are increasingly utilized in drug discovery to explore new chemical space and address challenges such as conformational restriction to enhance target binding. kuleuven.be The inherent rigidity of the spirocyclic framework reduces the conformational entropy of a molecule upon binding to its biological target, which can lead to a more favorable binding affinity. evitachem.com

The introduction of fluorine atoms at the C1 position of the 8-azaspiro[4.5]decane scaffold has profound effects on its physicochemical properties, which in turn modulate interactions with protein targets. Fluorine's high electronegativity can lead to favorable electrostatic interactions and the formation of hydrogen bonds with receptor sites. Furthermore, the lipophilicity of the molecule can be fine-tuned by the strategic placement of fluorine atoms, impacting its ability to traverse biological membranes and access the target site.

In the context of ligand-receptor interactions, the spirocyclic nature of this compound provides a fixed orientation for the substituent on the nitrogen atom and the difluorinated ring. This pre-organization of the ligand's conformation can lead to higher binding specificity and potency. The cyclopentyl or cyclohexyl portion of the spirocycle can engage in hydrophobic interactions within the binding pocket of a target protein, while the nitrogen atom can act as a hydrogen bond acceptor or a point for further functionalization to optimize interactions. For instance, in studies of related azaspiro[4.5]decane derivatives as selective α1d-adrenergic receptor antagonists, the spirocyclic core was essential for maintaining the necessary orientation of the pharmacophoric elements for high-affinity binding. acs.org

The conformational rigidity of the spirocycle ensures that the appended functional groups are presented to the target in a well-defined spatial arrangement. This can be particularly advantageous in designing inhibitors or modulators of enzymes and receptors where precise positioning of key interacting moieties is crucial for activity. The unique three-dimensional shape of spirocycles allows for the exploration of regions of chemical space that are not readily accessible with more traditional, conformationally flexible scaffolds. mdpi.com

Chemical Library Synthesis and Diversity-Oriented Approaches for Azaspiro[4.5]decanes

The azaspiro[4.5]decane framework is a valuable scaffold for the construction of chemical libraries aimed at drug discovery and chemical biology. Diversity-oriented synthesis (DOS) strategies leverage the structural complexity of spirocycles to generate collections of molecules with a high degree of skeletal and stereochemical diversity. researchgate.net These libraries are instrumental in the discovery of novel bioactive small molecules. researchgate.net

The synthesis of libraries based on the this compound core can be achieved through various synthetic methodologies. A key approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, which proceeds through a tandem radical addition and dearomatizing cyclization to afford difluoroalkylated 2-azaspiro[4.5]decanes. rsc.orgresearchgate.net This method provides an efficient route to the core structure, which can then be further elaborated.

Another strategy involves the transformation of anilines to 1-azaspiro[4.5]decanes via oxidative dearomatization and subsequent palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. researchgate.net This reaction demonstrates broad substrate compatibility, allowing for the introduction of diversity at various positions of the aromatic ring. researchgate.net

The development of multicomponent reactions provides a rapid means to access functionalized azaspirocycles. acs.org For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) can lead to ω-unsaturated dicyclopropylmethylamines, which are precursors to various spirocyclic systems, including those containing the azaspiro[4.5]decane motif. acs.org

The generation of diverse libraries is also facilitated by the functionalization of the pre-formed spirocyclic core. The nitrogen atom of the 8-azaspiro[4.5]decane can be readily derivatized through reactions such as acylation, alkylation, and reductive amination, allowing for the introduction of a wide array of substituents. This approach has been used to create libraries of 1-oxa-8-azaspiro[4.5]decane derivatives as potential radioligands for sigma-1 receptors. nih.gov

Furthermore, dynamic combinatorial chemistry (DCC) offers a powerful method for generating diverse and complex molecular architectures. ekb.eg By reacting dihydrazide precursors derived from azaspiro[4.5]decane scaffolds with various dialdehydes, dynamic combinatorial libraries (DCLs) of macrocycles can be generated, expanding the accessible chemical space. ekb.eg

Role as Advanced Building Blocks in Complex Molecule Synthesis

The this compound scaffold and its analogues are highly valuable as advanced building blocks in the synthesis of complex molecules, including natural products and their analogues. The spirocyclic core imparts a unique three-dimensional architecture that can be a key structural element in larger, more intricate molecules.

Azaspiro[4.5]decanes serve as essential building blocks in organic synthesis, with their spirocyclic structure enabling the creation of complex organic molecules through various chemical transformations. For example, they are key scaffolds in natural alkaloids like spirostaphylotrichin A1 and annosqualine. The synthesis of such complex natural products often relies on the strategic use of pre-functionalized building blocks to control stereochemistry and reduce the number of synthetic steps.

The synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed reactions not only provides access to the core structure but also yields products that can be further transformed into other valuable scaffolds, such as difluoroalkylated quinolinones and saturated spirocyclohexanones. rsc.org This highlights the versatility of these compounds as intermediates in synthetic cascades.

Moreover, azaspiro[4.5]decanes are utilized in the construction of larger, more complex systems through dearomatization reactions, which directly generate three-dimensional amino-containing scaffolds. researchgate.net These methods are crucial for assembling complex molecular frameworks from readily available starting materials. researchgate.net The development of practical protocols for constructing spiro-α-proline derivatives from 1-azaspiro[4.5]decane-1-carboxylate demonstrates the utility of these building blocks in synthesizing non-canonical amino acids for incorporation into peptides and peptidomimetics. chemrxiv.org

The electrophilic spirocyclization of N-benzylacrylamides provides a direct route to 4-halomethyl-2-azaspiro[4.5]decanes. researchgate.net The resulting halogenated products are versatile intermediates that can undergo a variety of subsequent transformations, allowing for their incorporation into more complex molecular architectures. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for Fluorinated Spirocycles

The synthesis of complex molecules like fluorinated spirocycles has traditionally relied on multi-step procedures that can be inefficient and generate significant waste. The future of synthetic chemistry in this area is geared towards more sustainable and elegant solutions. A primary goal is the development of methods that reduce the need for pre-functionalization of starting materials. mdpi.com

Emerging strategies include:

Direct C-H Activation/Fluorination: Transition-metal-catalyzed or radical-mediated C-H fluorination represents a paradigm shift in synthesis. tandfonline.com These methods allow for the late-stage introduction of fluorine atoms onto a pre-formed spirocyclic core, offering a more atom-economical route than traditional methods that build the scaffold around a fluorinated component. mdpi.comtandfonline.com

Cascade and Domino Reactions: Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a cascade or domino reaction) is a key area of development. An electrochemical-promoted three-component reaction has been developed to synthesize trifluoromethylated 4-azaspiro[4.5]decanes, showcasing a modern approach to building these complex scaffolds under mild conditions. acs.org

Dearomatization Strategies: Catalytic dearomatization of readily available aromatic compounds, such as indole (B1671886) derivatives, has proven to be a powerful method for accessing spirocyclic frameworks. researchgate.net Future work will likely focus on adapting these methods for the synthesis of azaspirocycles and incorporating fluorine.

Table 1: Comparison of Synthetic Strategies for Fluorinated Spirocycles
Synthetic StrategyCore PrincipleAdvantages for SustainabilityPotential Challenges
Traditional Multi-Step SynthesisStep-wise construction and functionalization of the molecular scaffold.Well-established and predictable.Low atom economy, use of protecting groups, generation of stoichiometric waste.
Direct C-H Activation/FluorinationDirect replacement of a C-H bond with a C-F bond on a late-stage intermediate. tandfonline.comHigh atom economy, reduced step count, avoids pre-functionalization. mdpi.comRegioselectivity control, catalyst cost and sensitivity. tandfonline.com
Cascade/Domino ReactionsMultiple bond-forming events occur in a single synthetic operation. researchgate.netHigh efficiency, reduced solvent and purification needs, rapid increase in molecular complexity.Requires careful reaction design and optimization.
Catalytic DearomatizationConversion of a flat aromatic starting material into a 3D spirocyclic product. researchgate.netAccess to sp3-rich scaffolds from abundant feedstocks. researchgate.netSubstrate scope limitations, catalyst development.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

As synthetic chemists devise new reactions, computational chemists are providing unprecedented insight into how these reactions work and what properties the resulting molecules will have. Standard prediction methods often struggle with fluorinated compounds due to the unique electronic effects of fluorine. blackthorn.airesearchgate.net Advanced computational modeling is therefore essential for progress.

Future efforts in this domain will focus on:

High-Level Mechanistic Studies: Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway for the synthesis of fluorinated spirocycles. This allows for the calculation of transition state energies, providing a deep understanding of reactivity and selectivity. For instance, DFT has been used to clarify the mechanisms of fluorination using hypervalent iodonium (B1229267) ylides, guiding the development of better reagents. rsc.org

Accurate Property Prediction: The biological activity of a drug is governed by physicochemical properties such as lipophilicity (LogP) and acidity/basicity (pKa). Computational models are being developed to predict these values for novel fluorinated compounds with greater accuracy, helping to prioritize which molecules to synthesize. researchgate.netmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This and other advanced analyses can be used to study non-covalent interactions, such as fluorine bonding, which can be critical for a drug's binding affinity to its biological target.

Table 2: Application of Computational Methods to Fluorinated Azaspiro[4.5]decanes
Computational MethodPrimary ApplicationKey Insights Generated
Density Functional Theory (DFT)Reaction mechanism elucidation and transition state analysis. rsc.orgUnderstanding of regioselectivity, catalyst behavior, and reaction barriers.
Ab Initio Methods (e.g., G2[ECP])Benchmarking DFT results for high accuracy. rsc.orgValidation of more computationally efficient methods for reliable predictions.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular structure.Identification of key structural features for desired activity.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the molecule and its interaction with biological targets.Information on binding modes, conformational preferences, and residence time.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming drug discovery. These tools can analyze vast datasets to identify patterns that are not obvious to human researchers, accelerating the design-make-test-analyze cycle. nih.gov

Key emerging applications include:

Predictive Modeling: ML models are being trained on specialized datasets of fluorinated compounds to predict properties like LogP and pKa with higher accuracy than ever before. blackthorn.aichemrxiv.org Some studies have successfully trained and evaluated over 40 different ML models, including neural networks, for this purpose. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules from scratch. By providing the model with a set of desired properties (e.g., high binding affinity for a specific target, optimal lipophilicity), the AI can propose novel fluorinated spirocycle structures, including derivatives of 1,1-Difluoro-8-azaspiro[4.5]decane, for synthesis. nih.gov

Reaction Optimization and Prediction: AI can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even devise entire synthetic routes, saving significant time and resources in the lab.

Table 3: AI/ML-Driven Workflow for Novel Fluorinated Spirocycle Discovery
PhaseAI/ML ToolObjectiveOutcome
1. Data CurationData mining algorithmsCompile experimental data on known fluorinated spirocycles.A high-quality dataset for model training. researchgate.net
2. Model TrainingGraph Neural Networks, Random Forest, etc.Train models to predict physicochemical and biological properties. blackthorn.aiAccurate and fast predictive models.
3. Virtual ScreeningPredictive modelsScreen vast virtual libraries of potential compounds. oaepublish.comA short-list of promising "hit" compounds.
4. De Novo DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generate novel molecules with optimized properties.New, patentable chemical matter.
5. Synthesis PredictionRetrosynthesis algorithmsPropose viable synthetic routes for top candidates.An efficient plan for laboratory synthesis.

Exploration of New Biological Targets and Modalities for Fluorinated Azaspiro[4.5]decanes

The structural novelty of this compound and its analogues makes them attractive candidates for modulating challenging biological targets that have been difficult to address with traditional, flatter molecules. While related 8-azaspiro[4.5]decane derivatives have shown high affinity for targets like the σ1 receptor, which is implicated in cancer and neurological disorders, the future lies in expanding this scope. acs.org

Future research will likely investigate:

Ion Channels and Transporters: The defined three-dimensional shape of spirocycles is well-suited for interacting with the complex topologies of ion channel pores and transporter binding pockets.

Protein-Protein Interactions (PPIs): PPIs are notoriously difficult to inhibit with small molecules because they often involve large, flat interfaces. The 3D nature of spirocycles may allow them to interact with "hot spots" within these interfaces more effectively.

GPCRs and Kinases: The introduction of the gem-difluoro group can alter the conformation and basicity of the nearby nitrogen atom in the 8-azaspiro[4.5]decane scaffold, potentially leading to highly selective ligands for specific G-protein coupled receptors (GPCRs) or kinase subtypes.

Table 4: Potential Biological Target Classes for Fluorinated Azaspiro[4.5]decanes
Target ClassRationale for ExplorationPotential Therapeutic Area
Ion Channels (e.g., Na+, K+, Ca2+)The rigid spirocyclic core can act as a precise scaffold to position functional groups within channel pores.Pain, epilepsy, cardiac arrhythmias.
G-Protein Coupled Receptors (GPCRs)Fluorine atoms can form key interactions in binding pockets and enhance selectivity between receptor subtypes. rsc.orgPsychiatric disorders, metabolic diseases, inflammation.
KinasesThe 3D shape can access unique binding pockets (allosteric sites) beyond the conserved ATP-binding site, leading to higher selectivity.Oncology, autoimmune diseases.
Protein-Protein InteractionsSpirocycles can mimic key secondary structures (e.g., α-helices, β-turns) to disrupt disease-causing protein complexes.Oncology, virology.
Sigma (σ) ReceptorsThe azaspiro[4.5]decane scaffold is a known high-affinity σ1 ligand. acs.orgOncology (tumor imaging), neurodegenerative diseases.

Innovations in Stereoselective Synthesis for Chiral Fluorinated Spirocycles

While this compound itself is achiral, substitutions on the piperidine (B6355638) or cyclopentane (B165970) rings can introduce one or more stereocenters. Controlling this stereochemistry is critical, as different enantiomers of a drug can have vastly different biological activities. The future of this field is focused on creating these chiral analogues with perfect stereocontrol.

Innovations in this area include:

Asymmetric Catalysis: The development of new chiral transition-metal catalysts (e.g., based on palladium, gold, or iridium) and organocatalysts will enable highly enantioselective cycloadditions and cyclizations to build the spirocyclic core. researchgate.netrsc.org Asymmetric intramolecular aminofluorination is one such promising strategy. tandfonline.com

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Engineered enzymes, such as myoglobin (B1173299) variants, are now being used to perform transformations like cyclopropanation on fluorinated substrates, achieving levels of diastereo- and enantiocontrol that are difficult to match with traditional chemical catalysts. utdallas.edu This approach could be adapted for the synthesis of chiral azaspiro[4.5]decane derivatives.

Chiral Pool Synthesis: Using readily available chiral starting materials (the "chiral pool") to construct the spirocyclic system in a diastereoselective manner remains a robust and scalable strategy.

Table 5: Comparison of Stereoselective Synthetic Methods
MethodPrincipleTypical Stereocontrol (ee/dr)AdvantagesLimitations
Asymmetric Metal CatalysisA small amount of a chiral metal complex directs the stereochemical outcome of the reaction. researchgate.netGood to Excellent (70-99% ee)High catalytic efficiency, broad substrate scope.Metal toxicity, catalyst cost, sensitivity to air/moisture.
OrganocatalysisA small, metal-free organic molecule acts as the chiral catalyst. rsc.orgGood to Excellent (70-99% ee)Lower toxicity, often more stable than metal catalysts.Higher catalyst loading may be required.
BiocatalysisUse of isolated enzymes or whole cells to perform a stereoselective transformation. utdallas.eduExcellent (>99% ee)Unmatched selectivity, mild reaction conditions (aqueous, room temp).Substrate scope can be narrow, requires protein engineering.
Chiral AuxiliaryA chiral group is temporarily attached to the substrate to direct a stereoselective reaction.Excellent (>98% dr)Reliable and predictable outcomes.Requires additional steps to attach and remove the auxiliary.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,1-Difluoro-8-azaspiro[4.5]decane?

The fluorination of spirocyclic precursors is a key step. A viable approach involves reacting a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with fluorinating agents like [SF₃][SbF₆] in the presence of CsF and acetonitrile at low temperatures (–20°C). This method yields difluorinated products, as confirmed by ¹⁹F NMR doublets at –68.1 and –114.5 ppm (2J=9.1 Hz) . Optimization of stoichiometry and solvent polarity can improve yields.

Q. How is the spirocyclic architecture of this compound structurally characterized?

Advanced NMR techniques are critical:

  • COSY and HSQC identify proton-proton and proton-carbon correlations.
  • HMBC verifies long-range coupling between fluorine and adjacent carbons, confirming the spiro junction .
  • X-ray crystallography (if applicable) resolves spatial arrangements, though fluorinated spiro compounds may require low-temperature crystallization to stabilize the structure.

Q. What preliminary biological activities are associated with this compound?

Halogenated spiro compounds often exhibit enzyme-modulating properties. For example, bromo- and fluoro-substituted analogs show affinity for cytochrome P450 enzymes, suggesting potential roles in drug metabolism studies . Initial assays should include enzyme inhibition screens (e.g., CYP3A4) and cellular viability tests (e.g., MTT assays) to prioritize targets.

Advanced Research Questions

Q. How do fluorine substituents at the 1,1-positions influence receptor binding and metabolic stability?

Fluorine’s electronegativity and small atomic radius enhance metabolic stability by reducing oxidative degradation. Comparative studies with non-fluorinated analogs (e.g., 8-azaspiro[4.5]decane) reveal:

  • Increased lipophilicity (logP) improves membrane permeability.
  • Steric effects at the spiro center may alter binding to hydrophobic enzyme pockets, as seen in cytochrome P450 modulation . Method : Use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro microsomal stability assays to quantify effects.

Q. How can structural contradictions in biological activity data be resolved across studies?

Discrepancies often arise from divergent assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Validate purity via HPLC-MS (>95%) and replicate assays under standardized conditions (e.g., pH, temperature).
  • SAR analysis : Systematically modify substituents (e.g., replacing oxygen with sulfur in the spiro ring) to isolate activity-contributing groups, as demonstrated in 5-HT1A receptor agonist studies .
  • Statistical rigor : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance, as seen in F1/FO-adenococcus targeting studies .

Q. What strategies improve selectivity in receptor binding for this compound derivatives?

  • Spiro-ring modifications : Replace one oxygen atom in the dioxolane ring with sulfur to reduce α1-adrenergic receptor affinity while retaining 5-HT1A agonism .
  • Side-chain optimization : Introduce flexible basic chains (e.g., piperazine derivatives) to enhance target specificity. Validation : Conduct competitive binding assays (e.g., radioligand displacement) against panels of GPCRs and kinases.

Q. How can metabolic pathways of this compound be mapped experimentally?

  • Phase I metabolism : Incubate with liver microsomes and NADPH, followed by LC-HRMS to identify hydroxylated or defluorinated metabolites.
  • Phase II metabolism : Test for glucuronidation using UDPGA-supplemented assays .
  • In silico tools : Predict sites of metabolism with software like MetaSite, leveraging CYP450 homology models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.